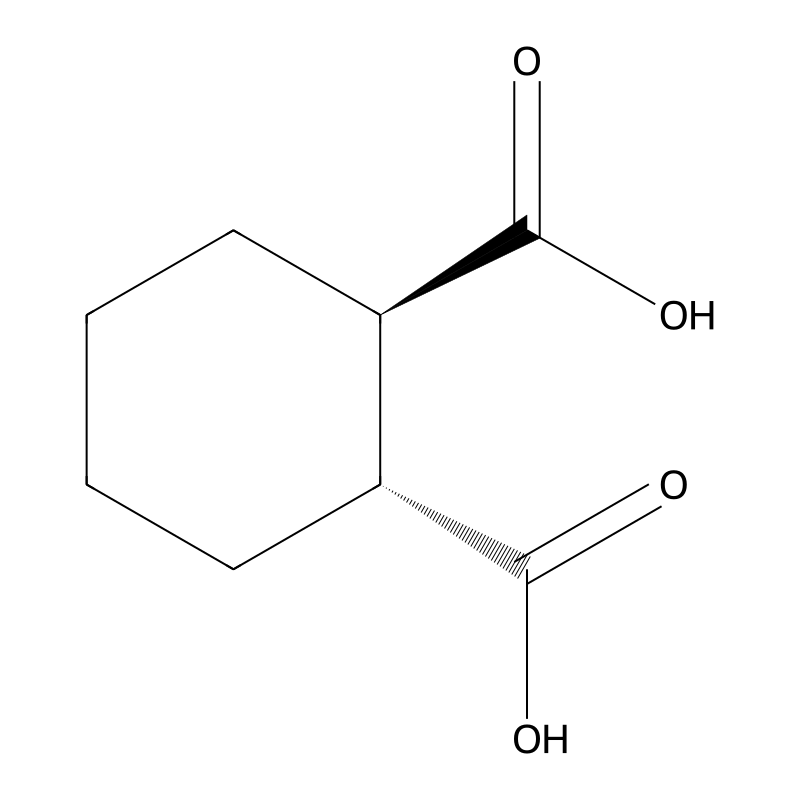trans-1,2-Cyclohexanedicarboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Organic Synthesis
Specific Scientific Field: Organic chemistry
Summary of the Application:(1R,2R)-cyclohexane-1,2-dicarboxylic acid: serves as an essential intermediate in organic chemical synthesis. Researchers use it to construct more complex molecules through various reactions. Its chiral nature makes it particularly valuable for creating enantiomerically pure compounds.
Experimental Procedures: The synthesis of (1R,2R)-cyclohexane-1,2-dicarboxylic acid involves several steps:
Resolution: Start with a racemic mixture of . This compound can be resolved into its enantiomers using a chiral reagent such as .
Isolation: Separate the desired enantiomer, either or , in good isomeric purity.
Characterization: Confirm the structure and purity of the isolated compound using spectroscopic techniques (e.g., NMR, IR, and mass spectrometry).
Results and Outcomes: Researchers obtain enantiomerically pure (1R,2R)-cyclohexane-1,2-dicarboxylic acid, which can subsequently be used as a building block for more complex molecules. This compound finds applications in drug synthesis, natural product chemistry, and materials science .
Citric Acid Cycle Derivative
Specific Scientific Field: Biochemistry and metabolism
Summary of the Application: Experimental Procedures:Production: The compound can be synthesized or extracted from natural sources.
Characterization: Confirm its identity using spectroscopic methods (e.g., NMR, IR).
Functional Studies: Investigate its role in cellular metabolism and energy production.
Trans-1,2-Cyclohexanedicarboxylic acid is an organic compound with the molecular formula C8H12O4. It is a dicarboxylic acid characterized by two carboxyl groups (-COOH) attached to a cyclohexane ring in a trans configuration. This structural arrangement contributes to its unique physical and chemical properties, including its melting point of approximately 228-230 °C and a boiling point around 262.49 °C . The compound is also known by other names such as trans-Hexahydrophthalic acid and has a CAS number of 2305-32-0 .
- Decarboxylation: Under certain conditions, it can lose carbon dioxide to form cyclohexene derivatives.
- Esterification: It reacts with alcohols to form esters, which are useful in various applications, including plastics and coatings.
- Reduction: The compound can be reduced to produce corresponding alcohols or other derivatives.
These reactions highlight the versatility of trans-1,2-Cyclohexanedicarboxylic acid in organic synthesis and industrial applications.
Trans-1,2-Cyclohexanedicarboxylic acid can be synthesized through several methods:
- Oxidation of Cyclohexene: Cyclohexene can be oxidized using potassium permanganate or similar oxidizing agents to yield the dicarboxylic acid.
- Hydrolysis of Anhydrides: The corresponding anhydride can be hydrolyzed in the presence of water to produce trans-1,2-Cyclohexanedicarboxylic acid.
- Diels-Alder Reaction: This compound can also be formed through Diels-Alder reactions involving suitable diene and dienophile combinations.
These methods provide a variety of pathways for synthesizing trans-1,2-Cyclohexanedicarboxylic acid in laboratory settings.
Trans-1,2-Cyclohexanedicarboxylic acid finds applications across various fields:
- Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyamides.
- Pharmaceuticals: The compound may serve as an intermediate in the synthesis of bioactive molecules.
- Agricultural Chemicals: It can be utilized in formulating agrochemicals due to its reactivity and stability.
These applications underscore the compound's significance in both industrial and research contexts.
Trans-1,2-Cyclohexanedicarboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Maleic Acid | C4H4O4 | Cis configuration; used in polymer production |
| Fumaric Acid | C4H4O4 | Trans configuration; important in metabolic pathways |
| Phthalic Acid | C8H6O4 | Aromatic structure; widely used in plasticizers |
| Hexahydrophthalic Acid | C8H12O3 | Saturated derivative; used in resins and coatings |
Trans-1,2-Cyclohexanedicarboxylic acid is unique due to its saturated cyclohexane structure and the specific arrangement of its carboxyl groups, distinguishing it from both aromatic and unsaturated dicarboxylic acids. This structural feature contributes to its distinct reactivity and utility in various chemical applications.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








